Mass Shift for MS Discrimination
3,5-Dibromopyridine-d3 provides a +3 Da mass shift relative to the unlabeled 3,5-dibromopyridine parent, a critical requirement for use as an internal standard in isotope dilution mass spectrometry . This mass difference ensures that the internal standard's mass-to-charge ratio (m/z) is sufficiently separated from the analyte's m/z to prevent signal overlap, even after accounting for the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) [1]. In contrast, unlabeled 3,5-dibromopyridine would co-elute and share m/z values with the analyte, while 2,6-dibromopyridine or 3-bromopyridine would exhibit different retention times and ionization efficiencies, violating the core principle of a valid internal standard [2].
| Evidence Dimension | Molecular weight and mass shift for MS detection |
|---|---|
| Target Compound Data | 239.91 g/mol; +3 Da mass shift from unlabeled parent |
| Comparator Or Baseline | Unlabeled 3,5-Dibromopyridine (MW 236.89 g/mol); 2,6-Dibromopyridine (MW 236.89 g/mol, regioisomer); 3-Bromopyridine (MW 158.00 g/mol, monobromo) |
| Quantified Difference | ΔMW = +3.02 Da vs. unlabeled parent; regioisomers exhibit identical MW but different retention times and MS/MS fragmentation patterns |
| Conditions | ESI or APCI ionization in LC-MS/MS; EI ionization in GC-MS |
Why This Matters
The +3 Da mass shift is the minimum required to avoid isotopic interference from natural ¹³C and ⁸¹Br isotopes of the unlabeled analyte, making 3,5-dibromopyridine-d3 a fit-for-purpose internal standard for accurate and precise quantification of 3,5-dibromopyridine in complex biological or environmental matrices.
- [1] Kumar, S. D. (2022). Best practices for selecting internal standards in LC-MS/MS. Semantic Scholar. View Source
- [2] Stokvis, E., Rosing, H., & Beijnen, J. H. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55(1), S117-S121. View Source
